MAGE-3 Peptide - 154652-68-3

MAGE-3 Peptide

Catalog Number: EVT-1203123
CAS Number: 154652-68-3
Molecular Formula: C48H71N11O15
Molecular Weight: 1042.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MAGE-3 is classified as a tumor-associated antigen. It is encoded by the MAGE gene family, which consists of several genes located on the X chromosome. The peptide sequences derived from MAGE-3 are recognized by the immune system, specifically by T cells, which can lead to targeted immune responses against cancer cells expressing this antigen. The most well-studied MAGE-3 peptide is HLA-A*0201-restricted, emphasizing its relevance in cancer immunotherapy strategies aimed at enhancing T cell responses in patients with melanoma and other malignancies .

Synthesis Analysis

The synthesis of MAGE-3 peptides typically employs solid-phase peptide synthesis techniques utilizing 9-fluorenylmethoxycarbonyl chemistry. This method allows for the transient protection of the amino terminus during the peptide assembly process. The synthesized peptides are characterized for purity and identity using high-performance liquid chromatography and mass spectrometry, ensuring that they meet a purity threshold of over 90% .

The general procedure involves:

  1. Peptide Assembly: Sequential addition of protected amino acids on a solid support.
  2. Deprotection: Removal of protective groups to allow for coupling of subsequent amino acids.
  3. Cleavage: The completed peptide is cleaved from the resin and purified.
  4. Characterization: Final products are analyzed for purity and molecular weight.

The synthesis can be performed under controlled conditions to optimize yield and purity, often requiring specific parameters such as temperature control and reaction time adjustments .

Molecular Structure Analysis

The molecular structure of MAGE-3 peptides can vary based on specific sequences but generally consists of a chain of amino acids that interact with major histocompatibility complex molecules to present antigens to T cells. For example, one notable sequence is MAGE-3 (271–279), which has been characterized as having significant binding affinity to HLA-A*0201 molecules.

Structural Characteristics:

  • Amino Acid Sequence: The specific sequence can influence binding affinity and immunogenicity.
  • Conformation: The three-dimensional structure is critical for its interaction with T cell receptors.
  • Binding Motif: MAGE-3 peptides typically contain motifs that enhance their binding to human leukocyte antigen molecules, facilitating T cell recognition .
Chemical Reactions Analysis

MAGE-3 peptides undergo several key chemical reactions during their synthesis and when interacting with immune cells:

  1. Coupling Reactions: During synthesis, amino acids are coupled through peptide bonds facilitated by activating agents.
  2. Binding Reactions: In physiological conditions, MAGE-3 peptides bind to human leukocyte antigen molecules on antigen-presenting cells.
  3. Immune Activation: Upon recognition by T cell receptors, these peptides trigger a cascade of immune responses including cytokine production (e.g., interferon-gamma) and cytotoxic activity against tumor cells .
Mechanism of Action

The mechanism of action for MAGE-3 peptides primarily involves their role as antigens presented by major histocompatibility complex class I or II molecules on the surface of antigen-presenting cells. When these peptides bind to T cell receptors on CD8+ or CD4+ T cells, they activate the immune response against tumor cells expressing MAGE-3.

Key Steps in Mechanism:

  1. Antigen Presentation: Peptides derived from MAGE-3 are processed and presented by major histocompatibility complex molecules.
  2. T Cell Activation: Interaction with specific T cell receptors leads to activation and proliferation of T cells.
  3. Cytotoxic Response: Activated T cells can directly kill tumor cells or secrete cytokines that enhance the immune response against cancer .
Physical and Chemical Properties Analysis

MAGE-3 peptides exhibit various physical and chemical properties relevant to their function:

  • Molecular Weight: Typically varies depending on the specific peptide sequence but generally falls within the range suitable for immunological recognition (approximately 800–3000 Da).
  • Solubility: Often soluble in aqueous buffers, allowing for effective delivery in immunotherapeutic applications.
  • Stability: Peptides are generally stable under physiological conditions but may require specific storage conditions (e.g., -20°C) to maintain integrity over time .
Applications

MAGE-3 peptides have numerous applications in biomedical research and clinical settings:

  1. Cancer Immunotherapy: Used as targets for therapeutic vaccines aimed at eliciting immune responses in melanoma patients.
  2. Diagnostic Tools: Serve as biomarkers for detecting tumors expressing MAGE antigens.
  3. Research Applications: Employed in studies assessing immune responses against cancer, aiding in understanding tumor immunology and developing novel treatment strategies .
Introduction to MAGE-3 in Cancer Biology

MAGE-3 Gene Overview

Genomic Localization and Evolutionary Conservation

MAGE-A3 (Melanoma-Associated Antigen 3), encoded by the MAGEA3 gene (Gene ID: 4102), is located on the X chromosome (Xq28). This region harbors a cluster of closely related MAGE-A genes (MAGE-A1 to -A12), which arose through repeated gene duplication events during mammalian evolution [1] [3]. The gene spans approximately 3.5 kb and consists of 5 exons. The MAGE homology domain (MHD), a conserved ~170-amino-acid region forming tandem winged-helix motifs, is characteristic of all MAGE family proteins and facilitates interactions with E3 ubiquitin ligases [1] [8]. While type II MAGE proteins (e.g., MAGE-D, -E) are widely expressed and regulate neurodevelopment, type I MAGEs like MAGE-A3 are normally silenced in somatic tissues due to promoter hypermethylation [1] [4].

Role in Tumorigenesis and Immune Evasion

MAGE-A3 functions as an oncoprotein by modulating ubiquitin-dependent pathways. Its MHD binds specifically to the E3 RING ubiquitin ligase TRIM28/KAP1, forming a complex that promotes the ubiquitination and proteasomal degradation of tumor suppressors [1] [8]. Key targets include:

  • AMPKα: Degradation of AMP-activated protein kinase alpha (AMPKα) disables metabolic checkpoint control, enhancing glycolysis and tumor growth [1] [4].
  • p53: MAGE-A3/TRIM28 complexes facilitate p53 ubiquitination, impairing DNA damage responses and apoptosis [8].
  • KZNF Transcription Factors: Degradation of Kruppel-associated box zinc finger proteins (KZNFs) contributes to epigenetic dysregulation [1].Additionally, MAGE-A3 expression enriches cancer stem cell populations in tumors like hepatocellular carcinoma and bladder cancer, promoting chemoresistance and metastasis [4] [10].

Restricted Expression in Normal vs. Malignant Tissues

MAGE-A3 exhibits tightly restricted expression in normal tissues, detectable only in immune-privileged sites:

  • Testis (specifically spermatogonia and primary spermatocytes)
  • Placenta (trophoblast cells)
  • Immature ovarian follicles [1] [3] [6].This restriction is governed by promoter hypermethylation in somatic cells. In contrast, MAGEA3 is aberrantly re-expressed in up to 76% of metastatic melanomas and a significant subset of epithelial cancers due to promoter demethylation [1] [4] [6].

Table 1: MAGE-A3 Expression Profile Across Tissues

Tissue TypeMAGE-A3 ExpressionFrequency in CancersDetection Method
TestisHigh (germ cells)N/AIHC, RT-PCR
PlacentaModerate (trophoblasts)N/AIHC, RT-PCR
Normal SomaticUndetectableN/AMultiple
MelanomaAberrant High48–76% (metastatic)IHC, RNA-Seq
Non-Small Cell LungAberrant High35–55% (advanced stage)RT-PCR, IHC
Breast CancerAberrant High10–67% (ER-/PR- tumors)Microarray, IHC
Acute Myeloid LeukemiaAberrant Moderate41%RT-PCR

MAGE-3 as a Cancer/Testis Antigen

Classification Within the MAGE Family

MAGE-A3 belongs to the type I MAGE subfamily (Cancer/Testis Antigens, CTAs), characterized by:

  • X-chromosome clustering: Genes located at Xq28 (MAGE-A, -B, -C subfamilies).
  • Germline-restricted expression: Silenced in somatic tissues by DNA methylation.
  • Cancer-specific re-expression: Activated in tumors via promoter demethylation [1] [8].It shares 73–98% amino acid homology with other MAGE-A members (e.g., MAGE-A1, -A6), particularly within the MHD. Despite this homology, MAGE-A3 exhibits non-redundant functions—knockdown impairs proliferation in MAGE-A3-addicted cancers without compensation by other MAGE-As [4] [8].

Clinical Relevance in Melanoma and Epithelial Cancers

MAGE-A3 is a biomarker of aggressive disease:

  • Prognostic Indicator: High expression correlates with reduced overall survival (OS) and disease-free survival (DFS) in NSCLC (HR = 1.89, 95% CI: 1.45–2.46), ovarian cancer (HR = 2.01, 95% CI: 1.32–3.06), gastric cancer, and triple-negative breast cancer [1] [10]. A meta-analysis of 7,428 patients confirmed its association with poor prognosis across cancers [10].
  • Therapeutic Target: MAGE-A3-derived peptides (e.g., EVDPIGHLY presented by HLA-A1) are naturally immunogenic, stimulating cytotoxic T lymphocytes (CTLs) in vitro [4] [7]. This spurred clinical trials of MAGE-A3-targeted vaccines:
  • Early-phase trials in metastatic melanoma/NSCLC showed tumor regressions in 7/57 patients using recombinant protein + adjuvant SBAS-2 [7].
  • The phase III MAGRIT trial (NSCLC, n=2,270) and DERMA trial (melanoma) failed to improve DFS, attributed to poor vaccine immunogenicity and tumor MHC-I downregulation [2] [4].
  • Resistance Mechanisms: Tumors evade MAGE-A3-targeted immunity via:
  • Loss of MHC class I antigen presentation [9].
  • Upregulation of immune checkpoints (PD-L1).
  • Proteasomal degradation of vaccine-derived peptides [4] [9].

Table 2: MAGE-A3-Targeted Therapeutic Strategies

StrategyMechanismKey FindingsChallenge
Recombinant Protein VaccineMAGE-A3 protein + adjuvant (SBAS-2) to induce CD4+/CD8+ T cellsPartial responses in 12% of melanoma/NSCLC patients [7]Low immunogenicity; limited CTL activation
Peptide VaccineHLA-A1-restricted peptide (EVDPIGHLY)Tumor regression in 28% of melanoma patients [4]HLA restriction; antigen loss variants
TCR-Gene TherapyTCR-engineered T cells targeting MAGE-A3Efficacy in some trials; fatal neurotoxicity due to cross-reactivity with titin [4]Off-target toxicity
Small Molecule InhibitorsDisrupt MAGE-A3-TRIM28/KAP1 complexPreclinical: Reduces tumor growth in xenografts [8]No clinical candidates yet

Properties

CAS Number

154652-68-3

Product Name

MAGE-3 Peptide

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C48H71N11O15

Molecular Weight

1042.1 g/mol

InChI

InChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74)/t26-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1

InChI Key

RQMSPZUXOMNGPM-DVMOMJLSSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.